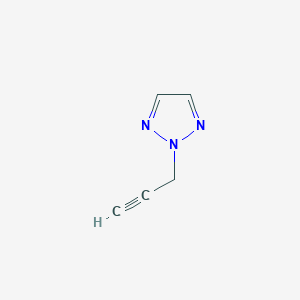

2-(prop-2-yn-1-yl)-2H-1,2,3-triazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The reaction conditions generally include the use of a solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF), and the reaction is carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of 2-(prop-2-yn-1-yl)-2H-1,2,3-triazole follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The use of green solvents and environmentally friendly catalysts is also being explored to make the process more sustainable .

Análisis De Reacciones Químicas

Types of Reactions

2-(2-Propynyl)-2H-1,2,3-triazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of triazole N-oxides.

Reduction: Formation of dihydrotriazoles.

Substitution: Formation of substituted triazoles with various functional groups

Aplicaciones Científicas De Investigación

Anticancer Activity

1,2,3-triazoles are known for their anticancer properties. Research has shown that compounds containing this moiety can induce apoptosis and cell cycle arrest in cancer cells. For instance, derivatives like carboxyamidotriazole have been noted for their synergistic effects with other anticancer agents such as sorafenib in non-small cell lung cancer (NSCLC) treatment .

Key Findings:

- Carboxyamidotriazole : Inhibits NANOG expression and promotes apoptosis in NSCLC cells.

- Cefatrizine Derivative : Used clinically for its anticancer properties.

| Compound | Mechanism of Action | Target Cancer Type | Reference |

|---|---|---|---|

| Carboxyamidotriazole | Induces apoptosis | NSCLC | |

| Cefatrizine Derivative | Anticancer activity | Various cancers |

Antimicrobial Properties

The antimicrobial efficacy of 1,2,3-triazole derivatives has been widely documented. These compounds exhibit activity against various pathogens, including bacteria and fungi. For example, certain triazole hybrids have shown significant effectiveness against Aspergillus niger and other resistant strains .

Key Findings:

- Triazole-Coumarin Hybrids : Displayed potent antibacterial activity with IC50 values significantly lower than standard antibiotics.

| Compound Type | Pathogen | IC50 (μM) | Reference |

|---|---|---|---|

| Triazole-Coumarin Hybrid | Aspergillus niger | 10.5 | |

| Triazole Derivative | E. coli | 5.0 |

Agrochemical Applications

Triazoles are also utilized in the development of agrochemicals due to their ability to inhibit fungal growth in crops. Compounds such as tebuconazole and propiconazole are well-known fungicides that contain the triazole scaffold.

Key Findings:

- Tebuconazole : Effective against a broad spectrum of fungal pathogens.

| Fungicide | Active Ingredient | Target Pathogen |

|---|---|---|

| Tebuconazole | Tebuconazole | Fungal pathogens in crops |

| Propiconazole | Propiconazole | Various fungal diseases |

Material Science Applications

In material science, triazoles are explored for their potential in developing new materials with unique properties. Their ability to form stable complexes with metals makes them suitable for applications in catalysis and sensor technology.

Key Findings:

- Fluorescent Probes : Triazole derivatives have been used to create fluorescent probes for biological imaging.

| Application Type | Compound Type | Purpose |

|---|---|---|

| Fluorescent Probes | Triazole Derivatives | Biological Imaging |

| Catalysts | Metal-Triazole Complexes | Catalytic Reactions |

Case Study 1: Anticancer Activity of Triazole Derivatives

A study involving the synthesis of novel triazole derivatives demonstrated their effectiveness as anti-lung cancer agents through mechanisms involving cell cycle arrest and apoptosis induction. The study highlighted the structural modifications that enhanced their potency against lung cancer cells .

Case Study 2: Antimicrobial Efficacy Against Resistant Strains

Research focusing on triazole-coumarin hybrids revealed their potential as effective antimicrobial agents against resistant strains of bacteria and fungi. This study underscored the need for new antimicrobial strategies in light of rising resistance .

Mecanismo De Acción

The mechanism of action of 2-(prop-2-yn-1-yl)-2H-1,2,3-triazole involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects. The molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

2-(2-Propynyl)-2H-1,2,3-triazole can be compared with other triazole derivatives, such as:

1,2,3-Triazole: Lacks the propargyl group, making it less reactive in certain chemical reactions.

2-(2-Propynyl)-1,2,4-triazole: Similar structure but different nitrogen atom arrangement, leading to different chemical properties and reactivity.

1-(2-Propynyl)-1,2,3-triazole: Positional isomer with the propargyl group attached to a different nitrogen atom, affecting its reactivity and applications

The uniqueness of 2-(prop-2-yn-1-yl)-2H-1,2,3-triazole lies in its specific arrangement of atoms, which imparts distinct chemical properties and reactivity, making it valuable for various applications.

Propiedades

Fórmula molecular |

C5H5N3 |

|---|---|

Peso molecular |

107.11 g/mol |

Nombre IUPAC |

2-prop-2-ynyltriazole |

InChI |

InChI=1S/C5H5N3/c1-2-5-8-6-3-4-7-8/h1,3-4H,5H2 |

Clave InChI |

QQOOSRYNDWRHDY-UHFFFAOYSA-N |

SMILES canónico |

C#CCN1N=CC=N1 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.